(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone
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Description
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H22N6OS and its molecular weight is 406.51. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential in Cancer and CNS Disorders
The compound is related to a class of compounds known for their versatile therapeutic potential, particularly in cancer and central nervous system (CNS) disorders. Tetrahydroisoquinolines, a related scaffold, have been explored for various therapeutic activities, showing promise in drug discovery for cancer and CNS disorders (Singh & Shah, 2017). These derivatives have been synthesized for a range of activities, suggesting the potential of similarly structured compounds in addressing infectious diseases and offering novel drug classes with unique mechanisms of action.
Antioxidant and Environmental Detoxification
Compounds with similar structural features have been studied for their role in the remediation and degradation of organic pollutants, particularly in wastewater treatment. Their effectiveness in the presence of redox mediators to enhance degradation efficiency highlights their potential environmental applications (Husain & Husain, 2007).
Contributions to Antioxidant Research
Research on antioxidants, such as ethoxyquin and its analogues, demonstrates the relevance of similar compounds in protecting valuable polyunsaturated fatty acids, indicating their potential in food preservation and the mitigation of spontaneous combustion risks in industrial applications (de Koning, 2002).
Immune Response Modulation
Imiquimod and its analogues, which share structural similarities, are known for their ability to modulate the immune system through localized induction of cytokines. This property underpins their application in treating cutaneous diseases, suggesting the potential of the compound for similar topical therapeutic uses (Syed, 2001).
Exploration in Synthetic Pathways
The synthesis of pyrimido[4,5-b]quinolines and its thio analogues from barbituric acid derivatives highlights the chemical versatility and potential for the development of novel therapeutic agents with significant biological activity (Nandha Kumar et al., 2001).
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS/c28-21(27-7-3-5-16-4-1-2-6-18(16)27)17-13-26(15-24-17)20-12-19(22-14-23-20)25-8-10-29-11-9-25/h1-2,4,6,12-15H,3,5,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDLGABVSGSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone |
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